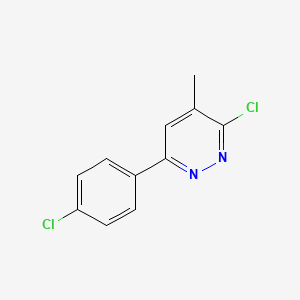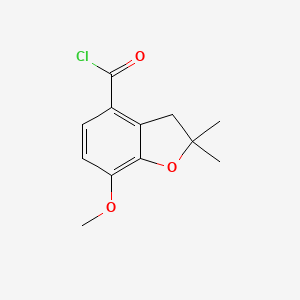![molecular formula C20H34N2O6 B8384141 L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B8384141.png)
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, a non-8-enoyl chain, a hydroxy-pyrrolidine ring, and a carboxylic acid methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Formation of the non-8-enoyl chain through a series of reactions, such as alkylation and oxidation.
- Cyclization to form the pyrrolidine ring.
- Introduction of the hydroxy group at the desired position.
- Esterification to form the carboxylic acid methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The non-8-enoyl chain can be reduced to form a saturated chain.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated chains.
Substitution: Formation of deprotected or functionalized derivatives.
科学的研究の応用
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block for pharmaceuticals.
作用機序
The mechanism of action of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid propyl ester: Similar structure with a propyl ester group instead of a methyl ester group.
Uniqueness
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C20H34N2O6 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
methyl (2S,4R)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H34N2O6/c1-6-7-8-9-10-11-15(21-19(26)28-20(2,3)4)17(24)22-13-14(23)12-16(22)18(25)27-5/h6,14-16,23H,1,7-13H2,2-5H3,(H,21,26)/t14-,15+,16+/m1/s1 |
InChIキー |
RFBGCLJPWWZJFY-PMPSAXMXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Hydroxy-11-methyl-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B8384058.png)

![1-(1-methylethyl)-N-[(6-methyl-2-oxo-4-propyl-1,2-dihydro-3-pyridinyl)methyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B8384091.png)

![(+/-)-4-[(Amino)pentyl]-1-(phenoxy)benzene](/img/structure/B8384113.png)

![6-[(4-fluorophenyl)sulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B8384121.png)




![Ethyl 2-[3-fluoro-4-(metylsulfonylamino)phenyl]propionate](/img/structure/B8384144.png)


